molecular formula C6H4N2O4 B051412 2,3-Pyrazinedicarboxylic acid CAS No. 89-01-0

2,3-Pyrazinedicarboxylic acid

Cat. No. B051412
CAS RN: 89-01-0
M. Wt: 168.11 g/mol
InChI Key: ZUCRGHABDDWQPY-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarboxylic acid is an antibacterial compound . It has been of great interest in coordination and supra-molecular chemistry as its anions generally tend to react with metal salts to yield insoluble polynuclear materials . It has two carboxyl groups that may be completely or only partly deprotonated as well as two nitrogen atoms, which may partly or completely coordinate with metal centers .


Synthesis Analysis

The complex [Ba(pdc)(H2O)] (1), where H2pdc is 2,3-pyrazinedicarboxylic acid, has been synthesized and characterized by single crystal X-ray diffraction studies and FT-IR . The ligand 2,3-pyrazinedicarboxylic acid (Pza) is dispersed in porous MOF-808 via grafting on formic acid sites, and thus Pd2+ ions are chelated by Pza to form a new single-ion precursor Pd@MOF-808-Pza .


Molecular Structure Analysis

The molecular formula of 2,3-Pyrazinedicarboxylic acid is C6H4N2O4 . Its molecular weight is 168.11 . The InChI string is InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

The two carboxylate groups of pdc2− adopt μ3 – η2: η2 and μ4 – η2: η2 coordination modes, respectively . Whole pdc2− acts as a μ6 -bridge to link barium (II) centers to generate 2D network .


Physical And Chemical Properties Analysis

2,3-Pyrazinedicarboxylic acid is a white to pale brown crystalline powder . It has a melting point of 188 °C (dec.) (lit.) . It is soluble in water .

Scientific Research Applications

  • Biological Properties and Metal Complex Formation : Pyrazinecarboxylic acid derivatives, including 2,3-pyrazinedicarboxylic acid, have shown antimicrobial and antifungal properties. Studies have synthesized salts of this acid with alkali metal cations and characterized them through spectroscopic and theoretical studies (Świderski et al., 2016).

  • Transition Metal Complexes : 2,3-pyrazinedicarboxylic acid has been used to synthesize complexes with transition metals like zinc, manganese, copper, cobalt, and nickel. These complexes were studied using spectroscopic and thermal methods, revealing their potential for various applications (Świderski et al., 2019).

  • Lanthanide Complexes : Hydrothermal syntheses of lanthanide 2,3-pyrazinedicarboxylate complexes have been explored, leading to three-dimensional frameworks. These studies are significant for understanding the coordination chemistry of lanthanides (Zheng, Jin, & Lu, 2002).

  • Photoluminescence : Lanthanide-organic frameworks incorporating 2,3-pyrazinedicarboxylate have been developed with photoluminescent properties. These materials have potential applications in optical and electronic devices (Soares-Santos et al., 2010).

  • Magnetic Properties : The magnetic properties of manganese complexes containing 2,3-pyrazinedicarboxylic acid have been studied. These properties are essential for understanding the behavior of such complexes in various magnetic fields (Zou et al., 1999).

  • Molecular Adducts : The formation of molecular adducts with pyrazine-2,3-dicarboxylic acid has been investigated, revealing insights into molecular interactions and potential applications in crystal engineering (Smith et al., 1995).

  • Organic Synthesis : Pyrazine carboxamides can be formed from reactions involving 2,3-pyrazinedicarboxylic anhydride, indicating the potential of 2,3-pyrazinedicarboxylic acid in organic synthesis (Naredla, Dash, & Klumpp, 2013).

  • Electrodialysis : The application of electrodialysis in the separation and purification of 2,3-pyrazinedicarboxylic acid from its salts has been explored, which is relevant for pharmaceutical and chemical industries (Sridhar & Palaniappan, 1989).

  • Coordination Polymers : Studies have investigated the formation of coordination polymers using 2,3-pyrazinedicarboxylic acid, which can have varied frameworks and potential applications in materials science (Wang et al., 2017).

Safety And Hazards

2,3-Pyrazinedicarboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The ligand 2,3-pyrazinedicarboxylic acid (Pza) is dispersed in porous MOF-808 via grafting on formic acid sites, and thus Pd2+ ions are chelated by Pza to form a new single-ion precursor Pd@MOF-808-Pza . This work provides an effective reduction catalyst, and more importantly, a single-ion chelation strategy for design and synthesis of metal supported catalysts .

properties

IUPAC Name

pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRGHABDDWQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237467
Record name 2,3-Pyrazinedicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Pyrazinedicarboxylic acid

CAS RN

89-01-0
Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name Pyrazine-2,3-dicarboxylic acid
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Record name 2,3-PYRAZINEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
490
Citations
H Yin, SX Liu - Journal of Molecular Structure, 2009 - Elsevier
Six title copper(II)/zinc(II) coordination polymers have been synthesized, using the metal salt with different oxidation states (Cu(NO 3 ) 2 /CuBr 2 /CuI/Zn(OAc) 2 ), dicarboxylate ligand (2,…
Number of citations: 52 www.sciencedirect.com
JZ Zou, Z Xu, W Chen, KM Lo, XZ You - Polyhedron, 1999 - Elsevier
When 2,3-pyrazinedicarboxylic acid (PzdcH 2 ) reacts separately with two manganese(II) salts: MnCl 2 and Mn(OAc) 2 in aqueous solution, two different products are obtained: a …
Number of citations: 64 www.sciencedirect.com
X Zheng, Y Chen, J Ran, L Li - Scientific Reports, 2020 - nature.com
A copper (I) polymer, [Cu 2 Mg(pzdc) 2 (H 2 O) 5 •2H 2 O] n (pzdc = 2,3-Pyrazinedicarboxylic acid), was synthesized by solvothermal method. The complex was characterized using X-…
Number of citations: 11 www.nature.com
H Yin, SX Liu - Polyhedron, 2007 - Elsevier
The reactions between Cd(OAc) 2 /Cu(NO 3 ) 2 and mixed ligands (2,3-pyrazinedicarboxylic acid (pzdc) and N-donor ligands) under different reaction conditions give the three title …
Number of citations: 59 www.sciencedirect.com
SA Bhat, M Faizan, MJ Alam, S Ahmad - Spectroscopy Letters, 2016 - Taylor & Francis
Fourier transform infrared and Raman spectra of 2,3-pyrazinedicarboxylic acid were recorded and analyzed using density functional theory. The complete assignments of the …
Number of citations: 12 www.tandfonline.com
TJ Beaula, A Packiavathi, D Manimaran, IH Joe… - … Acta Part A: Molecular …, 2015 - Elsevier
Density Functional Theory (DFT) calculations at B3PW91 level with 6-311G (d) basis sets were carried out for 2,3-Pyrazinedicarboxylic acid (PDCA) to analyze in detail the equilibrium …
Number of citations: 23 www.sciencedirect.com
A Neels, H Stoeckli-Evans, Y Wang… - Inorganic …, 1997 - ACS Publications
The reaction of the methyl ester of pyrazine-2,3-dicarboxylic acid with CuCl 2 leads to the formation of a new coordination polymer, [Cu(C 7 H 5 N 2 O 4 )] n . Partial metal-catalyzed …
Number of citations: 20 pubs.acs.org
LR Yang, S Song, W Zhang, HM Zhang, ZW Bu… - Synthetic metals, 2011 - Elsevier
The coordination polymer [Nd 2 (pzdc) 3 (H 2 O)] n ·nH 2 O (complex I) with three-dimensional framework has been prepared by hydrothermal synthesis of 2,3-pyrazinedicarboxylic acid …
Number of citations: 22 www.sciencedirect.com
OZ Yeşilel, A Mutlu, O Büyükgüngör - Polyhedron, 2009 - Elsevier
Three novel Cu(II)-pyrazine-2,3-dicarboxylate complexes with 1,3-propanediamine (pen), [Cu 2 (μ-pzdc) 2 (pen) 2 ]·2H 2 O (1), N,N,N′,N′-tetramethylethylenediamine (tmen), {[Cu(μ-…
Number of citations: 21 www.sciencedirect.com
C Sen, M Kumar, Z ul Nisa, NA Ashashi, A Frontera… - Polyhedron, 2020 - Elsevier
Single crystal diffraction analysis shows the formation of four new coordination polymers (CPs), viz. {[Mn(Pyzdc)(H 2 O) 2 ]·2H 2 O} n (1), [Co(Pyzdc)(H 2 O) 2 ] n (2), [Ni(Pyzdc)(H 2 O) 2 ] …
Number of citations: 11 www.sciencedirect.com

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